molecular formula C17H16BrN3O2S B2736606 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 2034340-53-7

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide

Cat. No. B2736606
CAS RN: 2034340-53-7
M. Wt: 406.3
InChI Key: RKXADVOBVWMURU-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide, also known as PTE, is a novel compound that has been synthesized and studied for its potential applications in scientific research. PTE is a member of the benzamide family of compounds and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide involves the inhibition of MAO-B, which is an enzyme that is involved in the metabolism of dopamine and other neurotransmitters. By inhibiting MAO-B, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide increases the levels of these neurotransmitters in the brain, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide has been found to have a variety of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, induce apoptosis in cancer cells, and inhibit the growth of cancer cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide for lab experiments is its potent activity against cancer cells, which makes it a promising candidate for further research in cancer biology. However, one limitation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide, including:
1. Further studies on the mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide, particularly in the context of its effects on dopamine and other neurotransmitters.
2. Studies on the potential therapeutic applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide in neurodegenerative diseases such as Parkinson's disease.
3. Further studies on the anticancer activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide, including its effects on cancer cell signaling pathways and its potential use in combination with other anticancer drugs.
4. Studies on the pharmacokinetics and pharmacodynamics of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide, including its absorption, distribution, metabolism, and excretion in vivo.
5. Development of new synthetic methods for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide and related compounds, to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide involves a multi-step process that starts with the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanol to form the intermediate, which is then further reacted with 4-dimethylaminopyridine and triethylamine to form the final product, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide has been found to have a unique mechanism of action that involves the inhibition of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This makes N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
In cancer research, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the ability of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-bromo-5-methoxybenzamide to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-bromo-5-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-23-13-3-4-15(18)14(9-13)17(22)19-10-16(12-5-8-24-11-12)21-7-2-6-20-21/h2-9,11,16H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXADVOBVWMURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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